molecular formula C15H17ClN2O3 B2813094 2-(2-Chloro-6-methoxyphenyl)-N-(4-cyanooxan-4-YL)acetamide CAS No. 1645514-86-8

2-(2-Chloro-6-methoxyphenyl)-N-(4-cyanooxan-4-YL)acetamide

Cat. No.: B2813094
CAS No.: 1645514-86-8
M. Wt: 308.76
InChI Key: QIITYRVDSYYPFW-UHFFFAOYSA-N
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Description

2-(2-Chloro-6-methoxyphenyl)-N-(4-cyanooxan-4-YL)acetamide is a synthetic organic compound that belongs to the class of acetamides This compound is characterized by the presence of a chloro-methoxyphenyl group and a cyanooxan group attached to an acetamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Chloro-6-methoxyphenyl)-N-(4-cyanooxan-4-YL)acetamide typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-chloro-6-methoxyphenylamine and 4-cyanooxan-4-yl acetic acid.

    Formation of Intermediate: The starting materials undergo a series of reactions, including nitration, reduction, and acylation, to form an intermediate compound.

    Final Coupling Reaction: The intermediate is then coupled with the acetic acid derivative under specific reaction conditions, such as the presence of a coupling agent (e.g., EDCI or DCC) and a base (e.g., triethylamine), to yield the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-Scale Synthesis: Scaling up the laboratory synthesis to industrial scale, ensuring the reaction conditions are optimized for higher yields and purity.

    Purification: Employing techniques such as recrystallization, chromatography, or distillation to purify the compound.

    Quality Control: Implementing rigorous quality control measures to ensure the consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(2-Chloro-6-methoxyphenyl)-N-(4-cyanooxan-4-YL)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The chloro group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous or alcoholic medium.

Major Products

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential use as a pharmaceutical intermediate or active ingredient.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-(2-Chloro-6-methoxyphenyl)-N-(4-cyanooxan-4-YL)acetamide involves:

    Molecular Targets: The compound may interact with specific enzymes or receptors in biological systems.

    Pathways Involved: It may modulate biochemical pathways, leading to its observed effects. For example, it could inhibit or activate certain enzymes, affecting cellular processes.

Comparison with Similar Compounds

Similar Compounds

    2-(2-Chloro-6-methoxyphenyl)-N-(4-cyanooxan-4-YL)acetamide: can be compared with other acetamide derivatives, such as:

Uniqueness

    Structural Features: The presence of both chloro and methoxy groups on the phenyl ring, along with the cyanooxan group, makes it unique.

    Reactivity: Its reactivity profile may differ from similar compounds due to the specific arrangement of functional groups.

Properties

IUPAC Name

2-(2-chloro-6-methoxyphenyl)-N-(4-cyanooxan-4-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17ClN2O3/c1-20-13-4-2-3-12(16)11(13)9-14(19)18-15(10-17)5-7-21-8-6-15/h2-4H,5-9H2,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIITYRVDSYYPFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC=C1)Cl)CC(=O)NC2(CCOCC2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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